4-ethoxy-3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
4-ethoxy-3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H25FN2O4S and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has delved into the synthesis and structural analysis of benzenesulfonamide derivatives, highlighting their significance in drug development and molecular studies. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists have been investigated, pointing to their utility in the prevention of HIV-1 infection. These studies involve complex synthetic pathways and the characterization of compounds using NMR, MS, and IR spectroscopy, demonstrating the compounds' potential as candidates for further drug development (Cheng De-ju, 2015).
Molecular Interactions and Crystal Structures
Further investigations have explored the molecular interactions and crystal structures of benzenesulfonamide compounds, providing insights into their potential interactions with biological targets. The study of two isomorphous benzenesulfonamide crystal structures, determined by intermolecular C-H...O, C-H...pi, and C-H...Cl interactions, sheds light on the compounds' structural integrity and potential for forming stable complexes with biological molecules (J. Bats, T. M. Frost, & A. Hashmi, 2001).
Antagonistic Activity and Therapeutic Potential
Some benzenesulfonamide derivatives have been synthesized with the intention of exploring their 5-HT2 antagonist activity, indicating their potential in therapeutic applications, such as the treatment of psychiatric disorders. The synthesis of compounds with potent in vitro 5-HT2 antagonist activity highlights the therapeutic promise of these molecules in addressing conditions mediated by serotonin receptors (Yoshifumi Watanabe, H. Yoshiwara, & M. Kanao, 1993).
Corrosion Inhibition Studies
Research has also extended to the application of piperidine derivatives in corrosion inhibition, particularly for the protection of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of these compounds, revealing their potential in materials science and engineering applications (S. Kaya et al., 2016).
Anticancer Activity
The synthesis and evaluation of benzenesulfonamide derivatives for anticancer activity have been a focus of recent research. Studies have shown that certain derivatives exhibit significant anticancer potential, underlining the importance of these compounds in the development of new cancer therapies (Anuj Kumar et al., 2015).
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O4S/c1-2-25-19-6-5-17(12-18(19)20)27(23,24)21-13-15-7-9-22(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,21H,2,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGABATYVUPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.